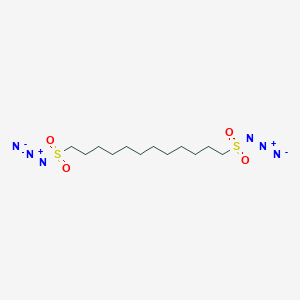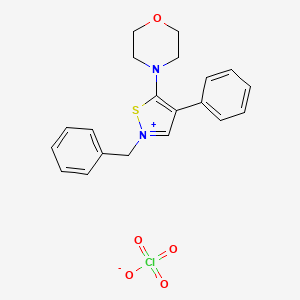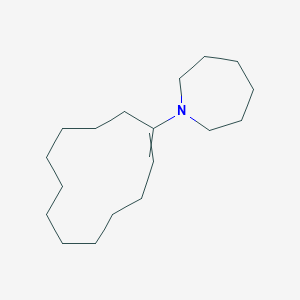
1-(Cyclododec-1-en-1-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclododec-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclododec-1-en-1-yl)azepane can be achieved through various synthetic routes. One common method involves the cyclization of linear precursors followed by functionalization. For example, starting from a cyclododecene derivative, the azepane ring can be introduced through a series of reactions including ring-closing metathesis and subsequent reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclododec-1-en-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclododecene ring.
Substitution: Substitution reactions can introduce different substituents onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated azepane derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclododec-1-en-1-yl)azepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(Cyclododec-1-en-1-yl)azepane involves its interaction with molecular targets through its azepane ring. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly found in many pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in medicinal chemistry.
Cyclododecane: A twelve-membered carbon ring without nitrogen, used in various industrial applications.
Uniqueness
1-(Cyclododec-1-en-1-yl)azepane is unique due to its combination of a large cyclododecene ring with a seven-membered azepane ring. This structure provides distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
92610-79-2 |
|---|---|
Fórmula molecular |
C18H33N |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
1-(cyclododecen-1-yl)azepane |
InChI |
InChI=1S/C18H33N/c1-2-4-6-10-14-18(15-11-7-5-3-1)19-16-12-8-9-13-17-19/h14H,1-13,15-17H2 |
Clave InChI |
FRYRLOZQDVZFMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=CCCCC1)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate](/img/structure/B14354907.png)
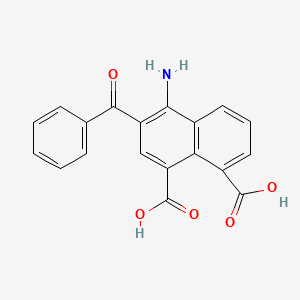

![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
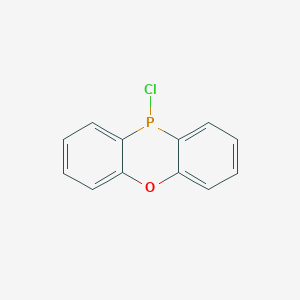
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
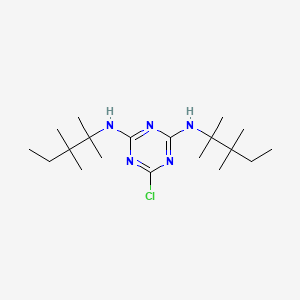
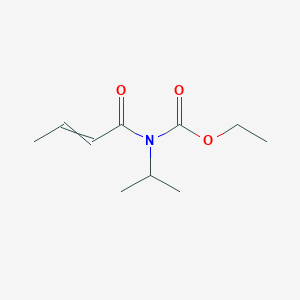
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
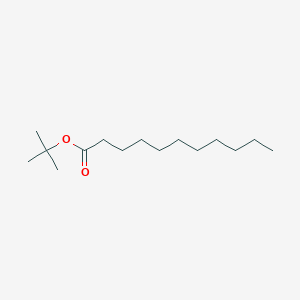
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
